2-Bromo-6-(hexan-2-YL)-4-methylphenol
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Overview
Description
2-Bromo-6-(hexan-2-YL)-4-methylphenol is an organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of a bromine atom, a hexyl group, and a methyl group attached to a phenol ring. Bromophenols are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(hexan-2-YL)-4-methylphenol typically involves the bromination of 4-methylphenol followed by the introduction of the hexyl group. One common method is the electrophilic aromatic substitution reaction, where 4-methylphenol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-4-methylphenol is then subjected to a Friedel-Crafts alkylation reaction with hexan-2-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and alkylation reactions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(hexan-2-YL)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
- **Oxidation
Properties
CAS No. |
58511-74-3 |
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Molecular Formula |
C13H19BrO |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
2-bromo-6-hexan-2-yl-4-methylphenol |
InChI |
InChI=1S/C13H19BrO/c1-4-5-6-10(3)11-7-9(2)8-12(14)13(11)15/h7-8,10,15H,4-6H2,1-3H3 |
InChI Key |
AJCOQDHPIBYURM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C1=C(C(=CC(=C1)C)Br)O |
Origin of Product |
United States |
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